Decyl 16-methylheptadecanoate
Description
Decyl 16-methylheptadecanoate (CAS: 97259-84-2) is a branched-chain fatty acid ester with the molecular formula C₂₈H₅₆O₂ and a molecular weight of 424.74 g/mol . Structurally, it consists of a 16-methylheptadecanoic acid moiety esterified with a decyl (C₁₀) alcohol group.
Properties
CAS No. |
97259-84-2 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
decyl 16-methylheptadecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-17-20-23-26-30-28(29)25-22-19-16-14-12-10-9-11-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3 |
InChI Key |
UUHBCYOCNFWRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl 16-methylheptadecanoate can be synthesized through the esterification of 16-methylheptadecanoic acid with decanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, 16-methylheptadecanoic acid and decanol, are mixed in the presence of an acid catalyst. The mixture is heated and continuously stirred to ensure complete reaction. The water formed during the reaction is removed through distillation, and the final product is purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Decyl 16-methylheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and alcohols.
Reduction: The ester can be reduced to form the corresponding alcohol and alkane.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 16-methylheptadecanoic acid and decanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Hydrolysis: 16-methylheptadecanoic acid and decanol.
Scientific Research Applications
Decyl 16-methylheptadecanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological membranes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics, lubricants, and plasticizers due to its stability and non-toxic nature.
Mechanism of Action
The mechanism of action of decyl 16-methylheptadecanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Decyl 16-methylheptadecanoate belongs to the ester class of 16-methylheptadecanoic acid derivatives. Its analogs vary in the alcohol component (alkyl chain length) or functional modifications. Key analogs include:
Key Observations:
- Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents but enhancing thermal stability. Shorter chains (e.g., methyl) improve volatility, making them suitable for fragrances or solvents .
- Branching Effects : The 16-methyl branch in all analogs disrupts crystallinity, lowering melting points compared to linear-chain esters. This property is advantageous in lubricant formulations .
Comparison with Other Decyl Esters
Decyl esters of different acids highlight the role of the carboxylic acid component:
Functional Group Influence :
- Decyl acrylate’s unsaturated acrylate group enables polymerization, unlike the saturated structure of this compound, which prioritizes stability over reactivity .
- Decyl acetate’s short acetic acid chain confers volatility and odor, contrasting with the non-volatile, odorless nature of this compound .
Biological Activity
Decyl 16-methylheptadecanoate is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
This compound, with the molecular formula , is classified as a long-chain fatty acid ester. Its structure consists of a decyl group attached to a branched-chain fatty acid, specifically 16-methylheptadecanoic acid. This unique structure contributes to its solubility and interaction with biological membranes.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. The effectiveness of antioxidant compounds can be measured using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | FRAP (mmol/g) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 84.01 | 20.1 |
| Reference Compound B | TBD | TBD |
2. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated that fatty acid esters can disrupt bacterial membranes, leading to cell lysis.
Table 2: Antimicrobial Activity Against Common Pathogens
| Pathogen | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | TBD | Ampicillin: 9 mm |
| Pseudomonas aeruginosa | TBD | Ampicillin: 6 mm |
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding α-glucosidase, which is relevant in diabetes management. In silico studies have indicated that certain fatty acids can bind effectively to the active site of this enzyme.
Table 3: Docking Scores for α-Glucosidase Inhibition
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| This compound | TBD |
| Reference Compound C | -8.6 |
Case Study 1: Antioxidant Efficacy
A study conducted on various fatty acid esters, including this compound, assessed their antioxidant efficacy using the DPPH assay. The results indicated a strong correlation between chain length and antioxidant activity, with longer chains exhibiting enhanced scavenging capabilities.
Case Study 2: Antimicrobial Properties
In a clinical setting, the antimicrobial activity of this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition compared to standard antibiotics, suggesting its potential as a natural antimicrobial agent.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies of this compound?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC/IC. Apply bootstrap resampling to estimate confidence intervals and address small sample sizes .
Tables for Quick Reference
| Property | Analytical Method | Key Parameters |
|---|---|---|
| Purity | GC-MS | Retention time, peak area ratio |
| Melting Point | DSC | Heating rate: 10°C/min, N atmosphere |
| Solubility | UV-Vis Spectroscopy | λ = 254 nm, solvent polarity series |
| Antimicrobial Activity | Disk Diffusion Assay | Zone of inhibition (mm), negative controls |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
